molecular formula C25H16F3N3S B11808897 5-(3-((5-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)thio)phenyl)-1H-indazole CAS No. 1243100-04-0

5-(3-((5-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)thio)phenyl)-1H-indazole

Cat. No.: B11808897
CAS No.: 1243100-04-0
M. Wt: 447.5 g/mol
InChI Key: DZXYVRJDIMOCLK-UHFFFAOYSA-N
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Description

5-(3-((5-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)thio)phenyl)-1H-indazole is a complex organic compound that features a trifluoromethyl group, a pyridine ring, and an indazole moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-((5-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)thio)phenyl)-1H-indazole typically involves multi-step organic reactions. One common approach is the condensation reaction between a trifluoromethyl-substituted pyridine and a thiophenyl derivative, followed by cyclization to form the indazole ring. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(3-((5-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)thio)phenyl)-1H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine or indazole rings .

Mechanism of Action

The mechanism of action of 5-(3-((5-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)thio)phenyl)-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interfere with cellular signaling pathways, resulting in its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-((5-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)thio)phenyl)-1H-indazole is unique due to its combination of a trifluoromethyl group, pyridine ring, and indazole moiety, which confer distinct electronic and steric properties. These features contribute to its specific interactions with biological targets and its potential as a versatile scaffold in drug discovery .

Properties

CAS No.

1243100-04-0

Molecular Formula

C25H16F3N3S

Molecular Weight

447.5 g/mol

IUPAC Name

5-[3-[5-[4-(trifluoromethyl)phenyl]pyridin-3-yl]sulfanylphenyl]-1H-indazole

InChI

InChI=1S/C25H16F3N3S/c26-25(27,28)21-7-4-16(5-8-21)19-12-23(15-29-13-19)32-22-3-1-2-17(11-22)18-6-9-24-20(10-18)14-30-31-24/h1-15H,(H,30,31)

InChI Key

DZXYVRJDIMOCLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)SC2=CN=CC(=C2)C3=CC=C(C=C3)C(F)(F)F)C4=CC5=C(C=C4)NN=C5

Origin of Product

United States

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